

C.I. Acid Brown 120: A Technical Overview for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Acid brown 120*

Cat. No.: *B15556165*

[Get Quote](#)

C.I. Acid Brown 120 (Colour Index Number 35020; CAS Number 6428-26-8) is a multi-azo anionic dyestuff primarily utilized in the industrial sector for the coloration of leather.[1] Its molecular structure and classification as an acid dye dictate its application methodologies and performance characteristics. This technical guide provides a comprehensive overview of **C.I. Acid Brown 120**, including its physicochemical properties, a representative protocol for its primary application in leather dyeing, and a discussion of its potential relevance in biological and toxicological research, aimed at an audience of researchers, scientists, and drug development professionals.

Physicochemical Properties

C.I. Acid Brown 120 is a water-soluble dye with a reddish-brown hue.[1] Its solubility is attributed to the presence of sodium sulfonate groups in its molecular structure. The key physicochemical properties are summarized in the table below.

Property	Value	Reference
C.I. Name	Acid Brown 120	[1]
C.I. Number	35020	[1]
CAS Number	6428-26-8	[1]
Molecular Formula	$C_{30}H_{23}N_{12}Na_3O_9S_3$	[1]
Molecular Weight	860.75 g/mol	[1]
Chemical Class	Multi-azo dye	[1]
Appearance	Red-light brown powder	[1]
Solubility	Soluble in water (yellow-light brown solution)	[1]

Primary Application: Leather Dyeing

The principal industrial application of **C.I. Acid Brown 120** is in the dyeing of leather. Acid dyes, in general, are suitable for protein-based substrates like leather due to the ionic interactions between the anionic dye molecules and the cationic sites on the leather fibers under acidic conditions.

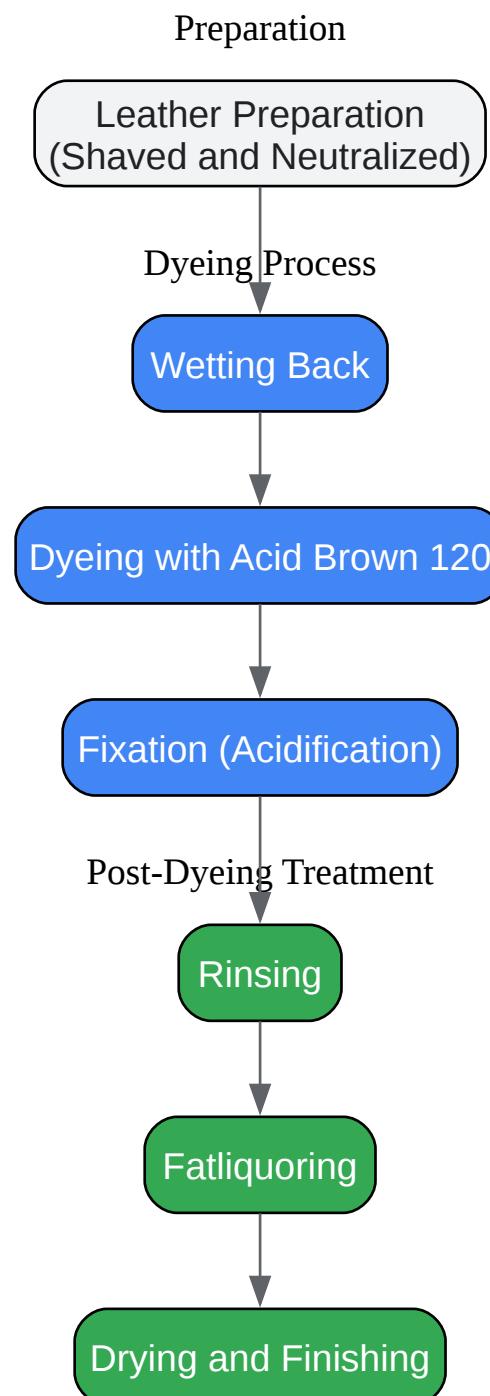
Representative Fastness Properties of Acid Brown Dyes on Leather

While specific fastness data for **C.I. Acid Brown 120** is not readily available in the reviewed literature, the following table presents representative fastness properties for other acid brown dyes used in leather dyeing to provide an indication of expected performance. It is crucial to note that these values are for illustrative purposes and may not be directly representative of **C.I. Acid Brown 120**.

Fastness Property	C.I. Acid Brown 97	C.I. Acid Brown 75
Light Fastness (Scale 1-8)	6-7	-
Washing Fastness (Scale 1-5)	4-5	-
Perspiration Fastness	-	3-4
Rubbing Fastness (Dry)	-	3
Rubbing Fastness (Wet)	-	2-3

Source: Adapted from various technical data sheets. It is recommended to perform specific fastness testing for **C.I. Acid Brown 120** for any given application.

Experimental Protocol: Leather Dyeing with Acid Dyes (Representative)


The following is a generalized experimental protocol for the application of acid dyes to leather. This protocol may require optimization for specific leather types and desired color depths.

Materials and Reagents:

- Chrome-tanned leather, shaved and neutralized
- **C.I. Acid Brown 120**
- Formic acid (or other suitable acid for pH adjustment)
- Anionic and non-ionic surfactants (wetting and leveling agents)
- Fatliquoring agent
- Water
- Dyeing drum or suitable vessel
- pH meter

Procedure:

- **Wetting Back:** The leather is placed in a drum with 100-200% water (based on the weight of the leather) at approximately 35-40°C for 30-60 minutes to ensure thorough wetting.
- **Dyeing:**
 - The pH of the bath is adjusted to the desired range for the specific acid dye, typically between 4.5 and 6.0.
 - The pre-dissolved acid dye (e.g., 1-5% on leather weight) is added to the drum.
 - The temperature is gradually raised to 50-60°C, and the dyeing is continued for 60-90 minutes with continuous agitation.
- **Fixation:**
 - To fix the dye, the pH is lowered by the addition of formic acid (e.g., 1-2%) to a final pH of 3.5-4.0.
 - The process is continued for another 20-30 minutes.
- **Rinsing and Neutralization:** The dyed leather is thoroughly rinsed with water to remove any unfixed dye. A light neutralization may follow if required.
- **Fatliquoring:** A suitable fatliquoring agent is added to the drum to impart softness and other desired physical properties to the leather. This step is typically carried out for 45-60 minutes.
- **Drying and Finishing:** The leather is then dried and undergoes subsequent mechanical finishing processes.

[Click to download full resolution via product page](#)

General workflow for leather dyeing with acid dyes.

Relevance in Biological and Toxicological Research

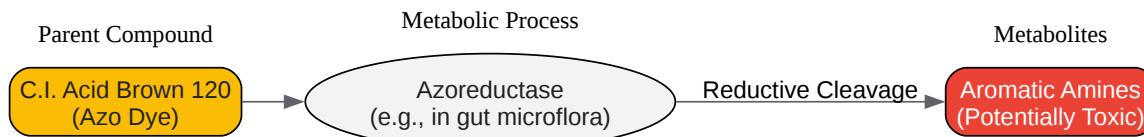
While the primary application of **C.I. Acid Brown 120** is industrial, its chemical nature as an anionic azo dye makes it relevant to biological and toxicological research.

Potential Application in Histological Staining

Extensive searches of scientific literature did not yield specific protocols for the use of **C.I. Acid Brown 120** in histological staining. However, the principles of acid dye staining are well-established. Acid dyes, being anionic, bind to cationic (basic) components in tissues, such as proteins in the cytoplasm and connective tissue. This makes them suitable as counterstains in various histological techniques, most notably in the Hematoxylin and Eosin (H&E) stain, where eosin (an acid dye) stains the cytoplasm and extracellular matrix.^[2]

The mechanism of action is primarily an electrostatic interaction between the negatively charged dye molecules and positively charged tissue components, the intensity of which is pH-dependent.

[Click to download full resolution via product page](#)


Mechanism of acid dye binding in histological staining.

Toxicological Considerations

As a multi-azo dye, **C.I. Acid Brown 120** falls into a chemical class that has been the subject of toxicological scrutiny. A primary concern with azo dyes is their potential for reductive cleavage of the azo bond (-N=N-) to form aromatic amines, some of which are known or suspected carcinogens.^{[3][4]} This biotransformation can be carried out by various microorganisms, including the human intestinal microflora, as well as by liver azoreductases.^[3]

While specific toxicological data for **C.I. Acid Brown 120** is not readily available, general toxicological testing for colorants includes assessments of acute toxicity, skin and eye irritation, sensitization, and mutagenicity.^[3] The potential for **C.I. Acid Brown 120** to be metabolized into

potentially harmful aromatic amines warrants careful handling and risk assessment, particularly in occupational settings.

[Click to download full resolution via product page](#)

Metabolic reduction of azo dyes to aromatic amines.

Conclusion

C.I. Acid Brown 120 is a technically important dye in the leather industry. While specific data on its performance and biological applications are limited in publicly available literature, its properties can be inferred from the broader class of acid azo dyes. For researchers, its relevance lies in understanding the principles of dye-substrate interactions, which are applicable in both industrial and biological contexts. Furthermore, the toxicological profile of azo dyes, particularly their metabolic pathways, presents an area of ongoing research interest for professionals in drug development and environmental health. It is recommended that any application of **C.I. Acid Brown 120** in a research setting be preceded by a thorough characterization of its properties and a comprehensive safety assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. researchgate.net [researchgate.net]

- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azo dyes and human health: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C.I. Acid Brown 120: A Technical Overview for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556165#what-is-c-i-acid-brown-120-used-for]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com